molecular formula C9H12 B14459418 1H-Indene, 5,6,7,7a-tetrahydro- CAS No. 74459-92-0

1H-Indene, 5,6,7,7a-tetrahydro-

Cat. No.: B14459418
CAS No.: 74459-92-0
M. Wt: 120.19 g/mol
InChI Key: FQMVBYFBQXTCOE-UHFFFAOYSA-N
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Description

1H-Indene, 5,6,7,7a-tetrahydro- is a bicyclic organic compound with the molecular formula C9H12. It is a derivative of indene, characterized by the presence of a partially saturated ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene, 5,6,7,7a-tetrahydro- can be synthesized through several methods. One common approach involves the hydrogenation of indene under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures .

Industrial Production Methods: In an industrial setting, the production of 1H-Indene, 5,6,7,7a-tetrahydro- may involve continuous flow hydrogenation processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and reactor designs can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 5,6,7,7a-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indene, 5,6,7,7a-tetrahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indene, 5,6,7,7a-tetrahydro- depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

  • 1H-Indene, 3a,4,7,7a-tetrahydro-
  • cis-Bicyclo[4.3.0]nona-3,7-diene
  • trans-Bicyclo[4.3.0]nona-3,7-diene

Comparison: 1H-Indene, 5,6,7,7a-tetrahydro- is unique due to its specific ring structure and partial saturation. Compared to its fully saturated or unsaturated counterparts, it offers a balance of stability and reactivity, making it suitable for a range of applications. Its partially saturated nature allows for selective functionalization, which can be advantageous in synthetic chemistry .

Properties

CAS No.

74459-92-0

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

5,6,7,7a-tetrahydro-1H-indene

InChI

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3-4,6,9H,1-2,5,7H2

InChI Key

FQMVBYFBQXTCOE-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C=CCC2C1

Origin of Product

United States

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